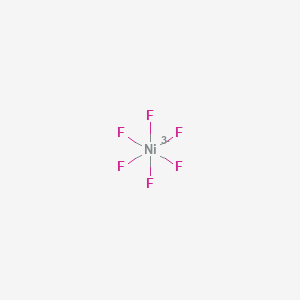

Hexafluoronickelate(3-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexafluoronickelate(3-) is a nickel coordination entity and a perfluorometallate anion.

科学的研究の応用

Fluorine Source Production

Hexafluoronickelate(3-) plays a crucial role in the production of fluorine gas. Potassium hexafluoronickelate(IV) can be synthesized under high temperature and pressure conditions and decomposes at elevated temperatures to produce high-purity fluorine gas. This process suggests its potential use as a fluorine source in various applications (Wen, 2000).

Fluorination of Organic Compounds

The compound is used in the fluorination of organic compounds, such as benzene. Fluorinations of benzene over potassium hexafluoronickelate(IV) have been found to yield mixtures of fluorocyclohexanes, along with small amounts of fluorocyclohexenes and fluorobenzenes. This demonstrates its applicability in organic synthesis and chemical transformations (Plevey, Rendell, & Steward, 1974).

Environmental Chemistry

Hexafluoronickelate(3-) related compounds are integral in environmental chemistry. For example, hexafluoroethane (C2F6) is a man-made gas with applications in industries like aluminum production, semiconductor industry, plasma chemistry, and etching technologies. Understanding the interactions of electrons with C2F6 is essential for optimizing performance parameters in these applications (Christophorou & Olthoff, 1998).

Electrochemical Oxidation

Hexafluoropropylene oxide dimer acid (HFPO-DA), a derivative, is used in studies of electrochemical oxidation. Its mineralization during electrochemical oxidation at a boron-doped diamond anode reveals insights into breaking persistent carbon-fluorine bonds, crucial in water treatment and environmental remediation (Pica et al., 2019).

Semiconductor Industry

In the semiconductor industry, hexafluorethane (C2F6) is used for chemical vapor deposition (CVD) chamber cleaning. Research into reducing emissions from this process is significant for environmental sustainability in semiconductor manufacturing (Hines et al., 1998).

High-Voltage Equipment Monitoring

Hexafluoronickelate(3-) compounds are also instrumental in monitoring gas insulated high-voltage equipment, like sulfur hexafluoride used in gas insulated substations. This monitoring is crucial for assessing risks associated with aging and electrical discharge in such equipment (Kurte et al., 2002).

特性

製品名 |

Hexafluoronickelate(3-) |

|---|---|

分子式 |

F6Ni-3 |

分子量 |

172.684 g/mol |

IUPAC名 |

hexafluoronickel(3-) |

InChI |

InChI=1S/6FH.Ni/h6*1H;/q;;;;;;+3/p-6 |

InChIキー |

MNAUOKKVRVYLBI-UHFFFAOYSA-H |

SMILES |

F[Ni-3](F)(F)(F)(F)F |

正規SMILES |

F[Ni-3](F)(F)(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

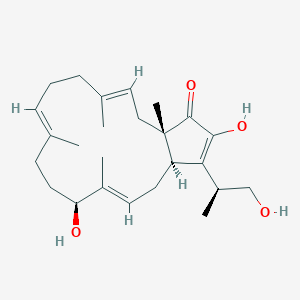

![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)

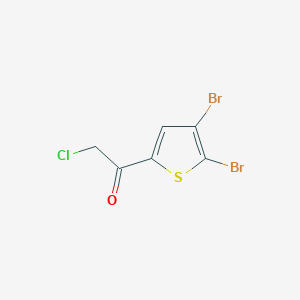

![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)

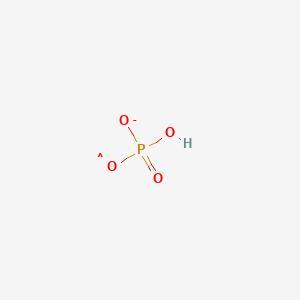

![2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B1234846.png)

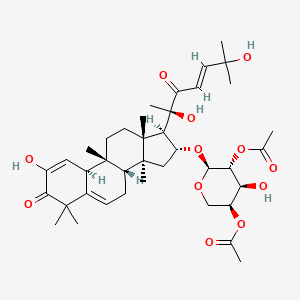

![NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1234848.png)